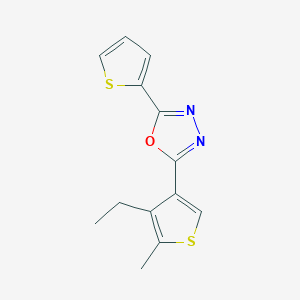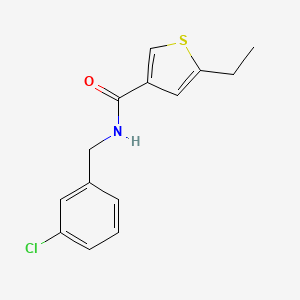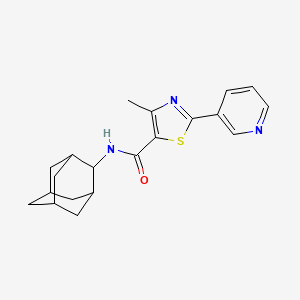
2-(4-ethyl-5-methyl-3-thienyl)-5-(2-thienyl)-1,3,4-oxadiazole
Vue d'ensemble
Description
2-(4-ethyl-5-methyl-3-thienyl)-5-(2-thienyl)-1,3,4-oxadiazole, also known as EMT, is a heterocyclic compound that has been widely studied for its potential applications in the field of medicinal chemistry. It is a member of the oxadiazole family of compounds, which are known for their diverse biological activities. EMT has been found to exhibit a range of interesting properties, including antibacterial, antifungal, and antitumor activities.
Applications De Recherche Scientifique
2-(4-ethyl-5-methyl-3-thienyl)-5-(2-thienyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antibacterial activity against a range of gram-positive and gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. This compound has also been found to possess antifungal activity against Candida albicans and Aspergillus niger. In addition, this compound has been shown to exhibit antitumor activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Mécanisme D'action
The mechanism of action of 2-(4-ethyl-5-methyl-3-thienyl)-5-(2-thienyl)-1,3,4-oxadiazole is not fully understood, but it is thought to involve the inhibition of key enzymes and proteins involved in the growth and proliferation of bacteria and cancer cells. This compound has been shown to inhibit DNA synthesis and cell division in bacteria, as well as induce apoptosis in cancer cells. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of bacteria and cancer cells, as well as induce apoptosis in cancer cells. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-ethyl-5-methyl-3-thienyl)-5-(2-thienyl)-1,3,4-oxadiazole is its broad-spectrum antibacterial and antifungal activity, which makes it a potentially useful therapeutic agent for the treatment of infectious diseases. This compound has also been shown to exhibit antitumor activity, which makes it a promising candidate for the development of anticancer drugs. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its bioavailability and therapeutic efficacy.
Orientations Futures
There are many potential future directions for the study of 2-(4-ethyl-5-methyl-3-thienyl)-5-(2-thienyl)-1,3,4-oxadiazole. One area of research could be the development of new synthetic methods for the production of this compound and its analogs. Another area of research could be the optimization of this compound's therapeutic properties, such as its solubility and bioavailability. Further studies are also needed to fully elucidate the mechanism of action of this compound and its potential applications in the treatment of infectious diseases and cancer.
Conclusion
In conclusion, this compound is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits antibacterial, antifungal, and antitumor activities, and has a range of biochemical and physiological effects. While this compound has some limitations, such as its low solubility in water, it remains a promising candidate for the development of new therapeutic agents. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of infectious diseases and cancer.
Propriétés
IUPAC Name |
2-(4-ethyl-5-methylthiophen-3-yl)-5-thiophen-2-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS2/c1-3-9-8(2)18-7-10(9)12-14-15-13(16-12)11-5-4-6-17-11/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSLDTYIIODUBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C2=NN=C(O2)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(4-{[(3,4-dichlorophenyl)amino]sulfonyl}phenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4779444.png)

![N-(4-{[(3-chloro-4-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B4779466.png)
![2-(4-bromo-1-methyl-1H-pyrazol-5-yl)-N,N,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide](/img/structure/B4779470.png)
![N-[2-(2-chlorophenoxy)ethyl]-4-[(dipropylamino)sulfonyl]benzamide](/img/structure/B4779477.png)

![N-(2,3-dimethylphenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4779487.png)
![1-benzyl-5-(2,6-dichlorophenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4779493.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B4779496.png)
![4-bromo-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B4779505.png)
![2-[3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B4779510.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(3-methoxybenzoyl)piperazine](/img/structure/B4779516.png)
![dimethyl 2-({[(3-nitrophenyl)amino]carbonyl}amino)terephthalate](/img/structure/B4779528.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-3-methylquinoxaline](/img/structure/B4779533.png)